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molecular formula C10H14N2O B8511052 7-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

7-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Cat. No. B8511052
M. Wt: 178.23 g/mol
InChI Key: WANSXCMSOLTXTC-UHFFFAOYSA-N
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Patent
US07129237B2

Procedure details

To a solution of 7-methoxy-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (3.1 g, 15 mmol) in THF (26 mL), was added lithium aluminum hydride (1M solution in THF, 68 mL, 68 mmol) by dropwise addition over 20 minutes. The reaction was heated to 74° C. and held for 24 hours. After 24 hours, the reaction was quenched with water, 15% NaOH and another portion of water. The reaction mixture was then diluted with ethyl acetate and sodium sulfate was added. The reaction mixture was then stirred for 1 hour, after which it was filtered through a bed of celite, with subsequent washing of the bed with ethyl acetate. The solvent was removed from the filtrate to give the crude desired product. Further purification (1% ammonia in 2M solution of ethanol/ethyl acetate, then 3%, then 5%) yielded 1.9 g of the desired product as orange crystals (71%).
Name
7-methoxy-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[NH:12][C:11](=O)[CH2:10][NH:9][C:8](=O)[C:7]=2[CH:15]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[NH:12][CH2:11][CH2:10][NH:9][CH2:8][C:7]=2[CH:15]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
7-methoxy-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Quantity
3.1 g
Type
reactant
Smiles
COC=1C=CC2=C(C(NCC(N2)=O)=O)C1
Name
Quantity
68 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
26 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
74 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by dropwise addition over 20 minutes
Duration
20 min
WAIT
Type
WAIT
Details
After 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water, 15% NaOH
ADDITION
Type
ADDITION
Details
The reaction mixture was then diluted with ethyl acetate and sodium sulfate
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
after which it was filtered through a bed of celite
WASH
Type
WASH
Details
with subsequent washing of the bed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate
CUSTOM
Type
CUSTOM
Details
to give the crude desired product
CUSTOM
Type
CUSTOM
Details
Further purification (1% ammonia in 2M solution of ethanol/ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC=1C=CC2=C(CNCCN2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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